4-(Naphthalen-1-yl)benzoic acid
Overview
Description
4-(Naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C17H12O2. It consists of a benzoic acid moiety substituted with a naphthalene ring at the para position.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial cell membranes .
Mode of Action
It is suggested that the compound may disrupt the bacterial cell membrane . This disruption can lead to a loss of essential cellular contents, thereby inhibiting the growth and survival of the bacteria.
Biochemical Pathways
The disruption of the bacterial cell membrane can potentially affect multiple biochemical pathways within the bacteria, leading to their death .
Result of Action
The result of the action of 4-(Naphthalen-1-yl)benzoic acid is the inhibition of bacterial growth and survival due to the disruption of the bacterial cell membrane . This leads to a loss of essential cellular contents, which are necessary for the bacteria’s survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 4-bromobenzoic acid and naphthalene-1-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like Na2CO3. The reaction is usually conducted in a solvent mixture of water and toluene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-(Naphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-(2-Hydroxynaphthalen-1-yl)benzoic acid
- 4-(4-Aminonaphthalen-1-yl)benzoic acid
- (Naphthalen-1-yloxy)-acetic acid
Comparison: 4-(Naphthalen-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-naphthalen-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKJIKIQYSZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375042 | |
Record name | 4-(Naphthalen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106359-69-7 | |
Record name | 4-(Naphthalen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106359-69-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-(naphthalen-1-yl)benzoic acid derivatives influence their luminescence properties when complexed with europium(III)?
A1: Research indicates that the presence of an intramolecular charge transfer (ICT) state in the excited state of this compound derivatives plays a crucial role in the energy transfer process to the Eu(III) ion, leading to its luminescence. [] Specifically, the study demonstrated that derivatives with an uninterrupted pi-conjugation between the benzoic acid and the naphthalene unit, like this compound (NA-1) and 4-[4-(4-methoxyphenyl)naphthalen-1-yl]benzoic acid (NA-2), exhibit strong Eu(III) luminescence in polar solvents. This effect is attributed to the formation of an ICT state in these molecules. []
Q2: What spectroscopic evidence supports the formation of an ICT state in these compounds?
A2: The formation of an ICT state in NA-1 and NA-2 is supported by the observation of large Stokes shifts in their fluorescence spectra, with the shift increasing in more polar solvents. [] This solvent-dependent shift is characteristic of molecules that undergo intramolecular charge transfer upon excitation, as the polar solvent stabilizes the charge-separated excited state, leading to a lower energy emission. [] "Sensitized emission of luminescent lanthanide complexes based on 4-naphthalen-1-yl-benzoic acid derivatives by a charge-transfer process."
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